![molecular formula C11H10N2O2 B1487080 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol CAS No. 1412953-09-3](/img/structure/B1487080.png)
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol, also known as 2CPFP, is a heterocyclic organic compound with a molecular formula of C9H9N3O. It is a colorless solid with a melting point of about 190°C. 2CPFP has a variety of applications in organic synthesis, medicinal chemistry, and biochemistry. This compound has been used as a starting material for the synthesis of a variety of organic compounds, including various pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Antibacterial Activity
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol: has been identified as a compound with potential antibacterial properties. Furan derivatives, which include this compound, are known to exhibit a wide range of biological activities, including antibacterial effects against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into medicinal chemistry is a key strategy in the development of new antibacterial agents, particularly in the fight against microbial resistance.
Anticancer Properties
The pyrimidine scaffold of 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is a significant feature in many anticancer drugs. Pyrimidine derivatives are known for their role in the modulation of various cancers, including myeloid leukemia and breast cancer . The structural diversity of pyrimidine allows for the development of compounds with specific anticancer activities, making it a valuable target for pharmacological research.
Antifungal and Antiviral Uses
In addition to antibacterial properties, furan derivatives also show promise in antifungal and antiviral applications. The structural reactivity of furan compounds enables the design of molecules that can interfere with the life cycle of various fungi and viruses, providing a pathway for the development of new treatments .
Anti-Inflammatory and Analgesic Effects
The compound’s potential to act as an anti-inflammatory and analgesic agent is another area of interest. Pyrimidine derivatives have been reported to exhibit these properties, which could be beneficial in the treatment of chronic pain and inflammatory diseases .
Cardiovascular Therapeutics
Pyrimidine-based structures are also explored for their cardiovascular benefits. They have been used in the development of antihypertensive drugs and other cardiovascular agents, suggesting that 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol could contribute to this field of research .
Neuroprotective Applications
There is a growing interest in the neuroprotective potential of furan and pyrimidine derivatives. These compounds may offer therapeutic benefits for neurodegenerative diseases and conditions affecting the central nervous system, such as Parkinson’s disease and glaucoma .
Mechanism of Action
While the specific mechanism of action for 2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol is not provided, it’s worth noting that pyrimidinamine derivatives, which this compound is a part of, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides .
properties
IUPAC Name |
2-cyclopropyl-4-(furan-3-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFHDCMDYLCGCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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